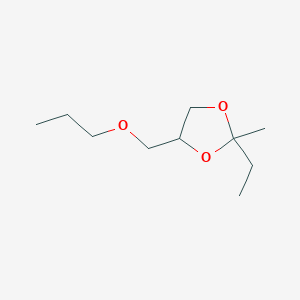
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes ethyl, methyl, and propoxymethyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane typically involves the reaction of ethyl methyl ketone with formaldehyde and propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to promote cyclization, and the product is purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted dioxolanes
科学的研究の応用
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
類似化合物との比較
Similar Compounds
2-Methyl-2-ethyl-1,3-dioxolane: Similar structure but lacks the propoxymethyl group.
2-Ethyl-2-methyl-1,3-dioxane: Contains a six-membered ring instead of a five-membered dioxolane ring.
2-Propyl-2-methyl-1,3-dioxolane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-Ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane is unique due to the presence of the propoxymethyl group, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility, stability, and interactions with other molecules, making it a valuable compound in various applications.
特性
CAS番号 |
22036-15-3 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
2-ethyl-2-methyl-4-(propoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H20O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h9H,4-8H2,1-3H3 |
InChIキー |
UZBAECKULHKPGQ-UHFFFAOYSA-N |
正規SMILES |
CCCOCC1COC(O1)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
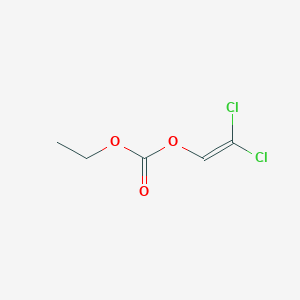
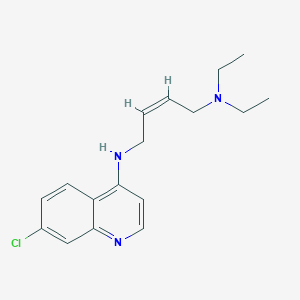
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
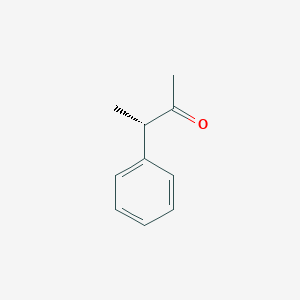
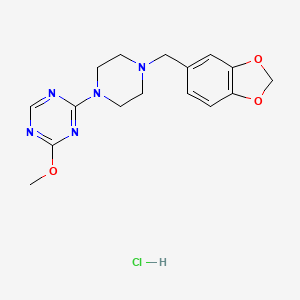
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
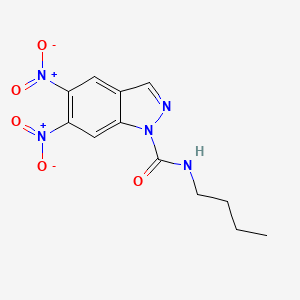

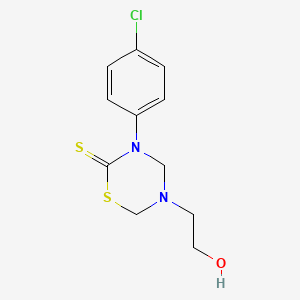
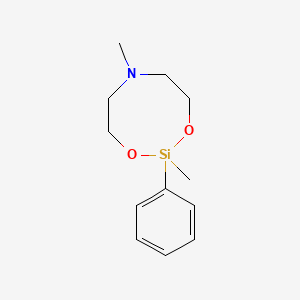
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

